molecular formula C6H10ClN3 B13324275 5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole

5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole

Cat. No.: B13324275
M. Wt: 159.62 g/mol
InChI Key: IECVSDIAFICDNB-UHFFFAOYSA-N
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Description

5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloroethyl chloroformate with 3-ethyl-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis under optimized conditions to achieve high efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of triazole oxides or other oxidized derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

Scientific Research Applications

5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions or other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloroethyl chloroformate
  • 3-ethyl-1H-1,2,4-triazole
  • 5-chloro-1-vinyl-1H-pyrazole

Uniqueness

5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole is unique due to the presence of both a chloroethyl group and an ethyl group on the triazole ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other triazole derivatives. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

3-(1-chloroethyl)-5-ethyl-1H-1,2,4-triazole

InChI

InChI=1S/C6H10ClN3/c1-3-5-8-6(4(2)7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

IECVSDIAFICDNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C)Cl

Origin of Product

United States

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